2-(Piperidinylmethyl) Hydroxy Donepezil
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Overview
Description
2-(Piperidinylmethyl) Hydroxy Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by its molecular formula C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities found in Donepezil and is used extensively in research for its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinylmethyl) Hydroxy Donepezil involves multiple steps, including the formation of the piperidine ring and subsequent functionalizationCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidinylmethyl) Hydroxy Donepezil undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidinylmethyl group can be substituted with other functional groups to explore different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
2-(Piperidinylmethyl) Hydroxy Donepezil is widely used in scientific research due to its biochemical properties. Its applications include:
Chemistry: Used as a reference compound in the study of acetylcholinesterase inhibitors and their derivatives.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the central nervous system. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of Donepezil, making it a valuable compound for studying the effects of acetylcholinesterase inhibition .
Comparison with Similar Compounds
Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase
Uniqueness
2-(Piperidinylmethyl) Hydroxy Donepezil is unique due to its specific structural modifications, which provide distinct biochemical properties compared to other acetylcholinesterase inhibitors. These modifications allow for the exploration of different pharmacological effects and potential therapeutic applications.
Properties
CAS No. |
1391052-12-2 |
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Molecular Formula |
C30H40N2O4 |
Molecular Weight |
492.66 |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |
InChI |
InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |
InChI Key |
ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |
Synonyms |
2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |
Origin of Product |
United States |
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